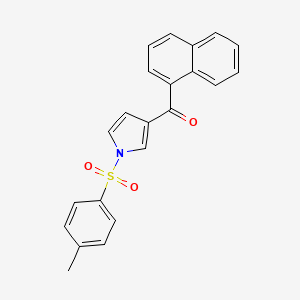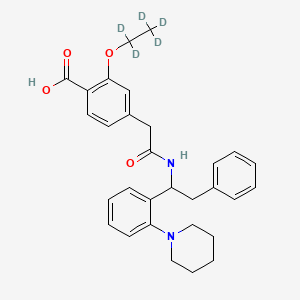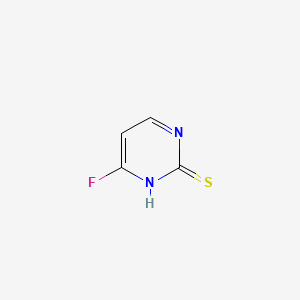
N-Éthyl-éthanamine-15N Hydrobromure
Vue d'ensemble
Description
N-Ethyl-ethanamine-15N Hydrobromide is a stable isotope-labeled compound with the molecular formula C4H11^15N.HBr and a molecular weight of 155.04 g/mol . This compound is used extensively in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-Ethyl-ethanamine-15N Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the synthesis of stable isotope-labeled compounds for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-ethanamine-15N Hydrobromide typically involves the reaction of ethylamine with hydrobromic acid in the presence of a nitrogen-15 isotope. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope into the ethylamine molecule. The general reaction can be represented as follows:
[ \text{C2H5NH2} + \text{HBr} \rightarrow \text{C2H5NH2.HBr} ]
Industrial Production Methods: Industrial production of N-Ethyl-ethanamine-15N Hydrobromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Reactant Preparation: Ethylamine and hydrobromic acid are prepared in required quantities.
Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity N-Ethyl-ethanamine-15N Hydrobromide.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-ethanamine-15N Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of ethylamide or ethyl nitrile.
Reduction: Formation of ethylamine.
Substitution: Formation of various substituted ethylamines.
Mécanisme D'action
The mechanism of action of N-Ethyl-ethanamine-15N Hydrobromide involves its incorporation into biological molecules, allowing researchers to trace and study metabolic pathways. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of the compound in complex biological systems. The molecular targets and pathways involved include nitrogen metabolism and amino acid synthesis.
Comparaison Avec Des Composés Similaires
- Diethylamine-15N Hydrobromide
- N-Methyl-ethanamine-15N Hydrobromide
- N-Ethyl-2-ethanamine-15N Hydrobromide
Comparison: N-Ethyl-ethanamine-15N Hydrobromide is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism. Compared to similar compounds, it offers higher specificity and sensitivity in NMR spectroscopy and metabolic studies.
Propriétés
IUPAC Name |
N-ethylethan(15N)amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-LJJZSEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]CC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)



![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)
